molecular formula C18H17N3O3 B15104543 N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide

N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B15104543
M. Wt: 323.3 g/mol
InChI Key: RVRTZXAYEDKHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around the privileged quinazolin-4-one pharmacophore. The quinazolinone core is a key structural motif in numerous bioactive compounds and is known to interact with a variety of enzymatic targets . This particular molecule integrates a quinazolinone core linked via an ethyl chain to a phenoxyacetamide group, a structural feature present in compounds investigated for their potential as vasopressin receptor antagonists . In research settings, derivatives of quinazolinone-acetamide have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. These activities include potential antimicrobial and anticancer properties . The anticancer potential is often explored through mechanisms such as kinase inhibition . Furthermore, the phenoxyacetamide moiety is a common feature in compounds studied for their anticonvulsant effects . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H17N3O3/c22-17(12-24-14-6-2-1-3-7-14)19-10-11-21-13-20-16-9-5-4-8-15(16)18(21)23/h1-9,13H,10-12H2,(H,19,22)

InChI Key

RVRTZXAYEDKHCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide typically involves the reaction of 4-oxoquinazoline derivatives with phenoxyacetic acid derivatives. One common method involves the use of methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate as a starting material . The reaction conditions often include the use of solvents like dichloroethane and catalysts such as N,N-dimethylamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it can bind to penicillin-binding proteins, inhibiting their activity and thereby exerting antibacterial effects . The compound may also interfere with other cellular pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 11r) or bulky substituents (e.g., bromo in 11s) reduce yields (29–56%) compared to simpler groups like pyridinylmethyl (80%) .
  • Melting Points: Styryl-substituted quinazolinones (e.g., 11m, 11r) exhibit higher melting points (314–328°C) due to extended conjugation and rigidity, while simpler analogs (e.g., 4c) melt at lower temperatures (~215°C) .
Anticancer Activity:
  • Styryl-substituted derivatives (e.g., 11m, 11n, 11o) demonstrated moderate to potent anticancer activity in preliminary screens, likely due to π-π stacking interactions with cellular targets .
  • Chloro and Bromo Substitutions : Compounds like 11s (Br-substituted) showed enhanced cytotoxicity compared to nitro analogs (11r), suggesting halogen bonding may improve target affinity .
Antitubercular Activity:
  • InhA Inhibition: 2-(6-Chloro-4-oxoquinazolin-3-yl)-N-phenylacetamide derivatives exhibited significant activity against Mycobacterium tuberculosis (MIC values <1 µg/mL), attributed to interactions with the enoyl-ACP reductase (InhA) active site .
  • Substituent Impact : Methoxy groups (e.g., in 4c) reduced antitubercular efficacy compared to chloro or bromo groups, highlighting the importance of electronegative substituents .

Physicochemical Properties

  • Solubility : Styryl-substituted derivatives (e.g., 11m) have lower aqueous solubility due to planar, hydrophobic structures, whereas polar groups (e.g., pyridinylmethyl in ) improve solubility .

Biological Activity

N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and entomology. This article explores the synthesis, biological mechanisms, and specific applications of this compound, supported by relevant data and research findings.

Molecular Characteristics:

  • Molecular Formula: C24H21N3O4
  • Molecular Weight: 415.4 g/mol
  • IUPAC Name: N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-2-phenoxyacetamide

Structure:
The compound features a quinazolinone core, which is known for its pharmacological significance. The structural formula can be represented as follows:

SMILES CC1 CC CC C1OCC2 NC3 CC CC C3C O N2NC O COC4 CC CC C4\text{SMILES CC1 CC CC C1OCC2 NC3 CC CC C3C O N2NC O COC4 CC CC C4}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazolinone Core: This is achieved through the cyclization of anthranilic acid derivatives.
  • Introduction of Phenoxy Groups: Nucleophilic substitution reactions are employed to attach phenol derivatives to the quinazolinone core.
  • Acetamide Moiety Attachment: The final step involves acylation with phenoxyacetic acid derivatives under controlled conditions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to various physiological responses. The precise mechanisms include:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with receptors that regulate cellular signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of quinazolinone, including this compound, exhibit significant antimicrobial properties. Studies have shown effective activity against various bacteria and fungi, highlighting their potential as therapeutic agents in treating infections .

Insecticidal Properties

One notable application is in larvicidal activity against Aedes aegypti, a vector for diseases like dengue fever. Compounds derived from the quinazolinone structure demonstrated LC50 values ranging from 2.085 to 4.201 µg/mL after 72 hours of exposure, indicating potent insecticidal effects while being environmentally friendly .

Table 1: Larvicidal Activity Data

CompoundLC50 (µg/mL)Exposure Time (hours)
Compound A2.08572
Compound B4.20172

Case Studies

  • Study on Antimicrobial Activity:
    A study conducted on various quinazolinone derivatives showed promising results against both gram-positive and gram-negative bacteria using the broth microdilution method. Some derivatives exhibited MIC values that suggest potential as broad-spectrum antibiotics .
  • Insecticidal Study:
    Another investigation focused on the larvicidal effects of synthesized compounds containing the quinazolinone moiety against Aedes aegypti. The study confirmed their efficacy and low toxicity to non-target organisms, suggesting a viable alternative to conventional insecticides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-2-phenoxyacetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the preparation of the quinazolinone core followed by functionalization. Key steps include:

  • Core formation : Cyclization of precursors (e.g., anthranilic acid derivatives) under acidic or basic conditions to form the 4-oxoquinazolin-3(4H)-yl scaffold .
  • Acetamide coupling : Reaction with 2-phenoxyacetic acid derivatives using condensing agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
  • Optimization : Variables such as molar ratios (e.g., 1:6.4 to 1:15.6 for aldehyde coupling), reflux duration (18–43 hours), and solvent choice (e.g., acetone, ethanol) significantly impact yields (29–68%) .
  • Validation : Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) and NMR .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., quinazolinone carbonyl at δ ~165 ppm, phenoxy methylene at δ ~4.5 ppm) .
  • Mass Spectrometry (EI-MS/HRMS) : Validates molecular weight (e.g., m/z 455–493 [M+]) and fragmentation patterns .
  • Elemental Analysis : Confirms C, H, N composition (e.g., ±0.3% deviation from calculated values) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 274–328°C) indicate high crystallinity .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenoxy group) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace phenoxy with electron-withdrawing (e.g., nitro, bromo) or donating (e.g., methoxy) groups. For example:
  • 4-Methoxyphenoxy : Enhances anticancer activity (IC50 = 116.73 µmol/kg in carrageenan-induced edema models) .
  • Chlorophenyl : Improves Mycobacterium tuberculosis inhibition (MIC = 0.5 µg/mL) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or InhA .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish IC50/EC50 values across multiple cell lines (e.g., MCF-7 vs. HepG2) to assess selectivity .
  • Kinetic Assays : Measure time-dependent inhibition (e.g., kcat/Ki for enzyme targets) to differentiate reversible vs. irreversible binding .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts .

Q. How can stability and bioavailability be improved for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (particle size ~150 nm) for sustained release in pharmacokinetic studies .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., glucuronide conjugates) in liver microsomes .

Q. What mechanistic insights explain its dual activity as an anticancer and antimicrobial agent?

  • Methodological Answer :

  • Transcriptomics : RNA-seq reveals downregulation of hedgehog signaling (Gli1, Ptch1) in cancer cells and upregulation of katG in M. tuberculosis .
  • ROS Induction : Flow cytometry detects ROS levels (2–3-fold increase) in treated bacterial/cancer cells .
  • Apoptosis Assays : Annexin V/PI staining confirms caspase-3/7 activation in HeLa cells (30–40% apoptosis at 10 µM) .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reflux time (e.g., 6 hours vs. 43 hours) .
  • Characterization : Use HRMS for unambiguous mass confirmation (e.g., m/z 493.87 [M+] for bromo derivatives) .
  • Biological Testing : Include positive controls (e.g., Diclofenac for anti-inflammatory assays) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.